molecular formula C14H16O3 B11755081 Ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No.: B11755081
M. Wt: 232.27 g/mol
InChI Key: HYLDLDIBFDFOQV-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound that belongs to the class of esters It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, which means it has a partially hydrogenated naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the reaction of 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:

1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene+ethyl chloroformateethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate\text{1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene} + \text{ethyl chloroformate} \rightarrow \text{this compound} 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene+ethyl chloroformate→ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters with different alkyl groups.

Scientific Research Applications

Ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another ester with a similar tetrahydro structure but different functional groups.

    Tetralin (1,2,3,4-tetrahydronaphthalene): A simpler tetrahydronaphthalene derivative without the ester and ketone functionalities.

Uniqueness

Ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 1-methyl-2-oxo-3,4-dihydronaphthalene-1-carboxylate

InChI

InChI=1S/C14H16O3/c1-3-17-13(16)14(2)11-7-5-4-6-10(11)8-9-12(14)15/h4-7H,3,8-9H2,1-2H3

InChI Key

HYLDLDIBFDFOQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(=O)CCC2=CC=CC=C21)C

Origin of Product

United States

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